molecular formula C22H20BrOP B15252093 (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide CAS No. 31675-30-6

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide

Cat. No.: B15252093
CAS No.: 31675-30-6
M. Wt: 411.3 g/mol
InChI Key: FJVRWVKEXHWNEM-ASTDGNLGSA-M
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Description

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H22BrO2P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-oxobut-2-en-1-yl moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-2-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide: Similar structure with a methoxy group instead of a keto group.

    (3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group.

    Methyl 4-(triphenylphosphonio)crotonate bromide: Similar phosphonium salt with a crotonate moiety.

Uniqueness

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .

Properties

CAS No.

31675-30-6

Molecular Formula

C22H20BrOP

Molecular Weight

411.3 g/mol

IUPAC Name

[(E)-4-oxobut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C22H20OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-18H,19H2;1H/q+1;/p-1/b11-10+;

InChI Key

FJVRWVKEXHWNEM-ASTDGNLGSA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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